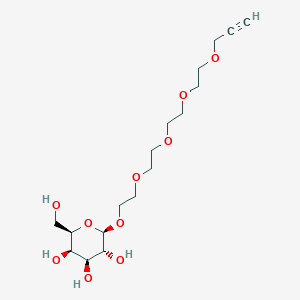
Propargyl-PEG4-beta-D-glucose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propargyl-PEG4-beta-D-glucose is a compound that combines a polyethylene glycol (PEG) chain with a glucose molecule. This compound is often used as a linker in the synthesis of PROteolysis TArgeting Chimeras (PROTACs), which are molecules designed to target and degrade specific proteins within cells. The presence of the propargyl group allows for click chemistry reactions, making it a versatile tool in various scientific applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG4-beta-D-glucose typically involves a series of organic reactions. Initially, the propargyl group is introduced into the PEG chain. This is followed by the attachment of the glucose molecule to the PEG chain. The reactions often require the use of catalysts and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The process must also include purification steps to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
Propargyl-PEG4-beta-D-glucose can undergo various chemical reactions, including:
Click Chemistry Reactions: The propargyl group can react with azides in the presence of a copper catalyst to form stable triazole rings.
Oxidation and Reduction: The glucose moiety can undergo oxidation to form gluconic acid or reduction to form sorbitol.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used for click chemistry reactions involving the propargyl group.
Oxidation: Oxidizing agents such as potassium permanganate or nitric acid can be used.
Reduction: Reducing agents like sodium borohydride are typically employed.
Major Products Formed
Click Chemistry: Formation of triazole derivatives.
Oxidation: Formation of gluconic acid.
Reduction: Formation of sorbitol.
科学的研究の応用
Propargyl-PEG4-beta-D-glucose has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins
Biology: Employed in the study of protein-protein interactions and cellular pathways.
Medicine: Potential use in targeted cancer therapies by degrading oncogenic proteins.
Industry: Utilized in the development of molecular probes and diagnostic tools.
作用機序
Propargyl-PEG4-beta-D-glucose functions primarily as a linker in PROTACs. The propargyl group allows for the attachment of the compound to other molecules via click chemistry. In PROTACs, the PEG4 chain provides flexibility, while the glucose moiety enhances solubility. The compound facilitates the recruitment of E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.
類似化合物との比較
Similar Compounds
Propargyl-PEG5-beta-D-glucose: Similar structure but with an additional PEG unit.
Propargyl-PEG5-beta-D-galactose: Similar structure but with a galactose moiety instead of glucose.
Uniqueness
Propargyl-PEG4-beta-D-glucose is unique due to its optimal balance of flexibility, solubility, and reactivity. The PEG4 chain provides sufficient length for effective linker function without compromising solubility, making it a preferred choice in many applications.
特性
分子式 |
C17H30O10 |
|---|---|
分子量 |
394.4 g/mol |
IUPAC名 |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C17H30O10/c1-2-3-22-4-5-23-6-7-24-8-9-25-10-11-26-17-16(21)15(20)14(19)13(12-18)27-17/h1,13-21H,3-12H2/t13-,14+,15+,16-,17-/m1/s1 |
InChIキー |
QZJHREOKMZFHTH-DRRXZNNHSA-N |
異性体SMILES |
C#CCOCCOCCOCCOCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
正規SMILES |
C#CCOCCOCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxetanone, 3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]-, (3S,4S)-](/img/structure/B11828781.png)

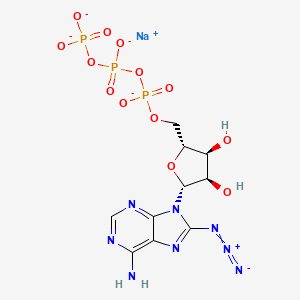
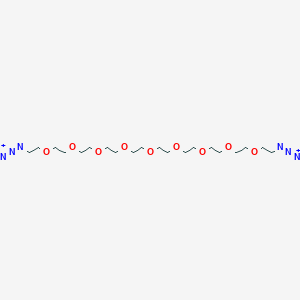
![sodium;(4R,5S,6S)-3-[(3S,5S)-1-[(4-aminophenyl)methyl]-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B11828820.png)
![[2-Methyl-4-(pentafluoro-lambda6-sulfanyl)but-3-yn-2-yl]-di(propan-2-yl)silane](/img/structure/B11828822.png)
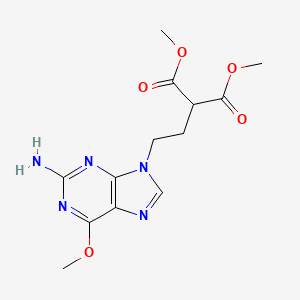
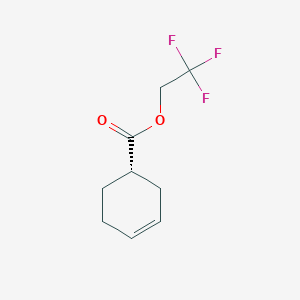
![(3R,5R,8S,10S,13S,14S)-10,13-Dimethyl-17-oxo-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B11828832.png)

![1-(7-(aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride](/img/structure/B11828843.png)
![tert-Butyl (3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11828851.png)
![tert-Butyl (6-((5R,6R)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl)-[1,1'-biphenyl]-3-yl)carbamate](/img/structure/B11828862.png)
![2H-Cyclopenta[b]furan-2-one, hexahydro-4-[(1E)-4-[2-iodo-5-(trifluoromethyl)phenoxy]-3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-buten-1-yl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]-, (3aR,4R,5R,6aS)-](/img/structure/B11828882.png)
